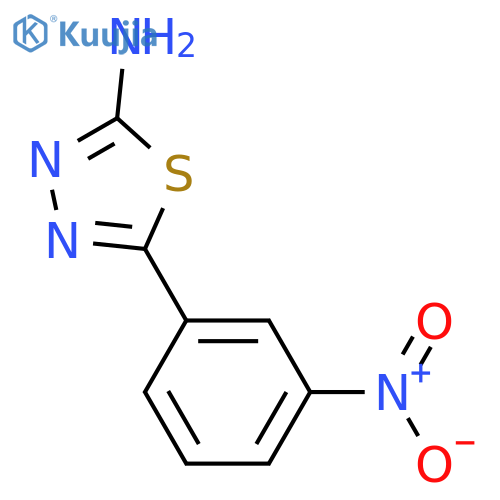

PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles

,

Catalysis Letters,

2018,

148(11),

3486-3491